N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine
Description
Properties
CAS No. |
429661-98-3 |
|---|---|
Molecular Formula |
C19H24IN3O4 |
Molecular Weight |
485.3 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-2-[3-[(4-iodophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H24IN3O4/c1-12(2)7-16(18(24)25)22-17(19(26)27)8-15-9-21-11-23(15)10-13-3-5-14(20)6-4-13/h3-6,9,11-12,16-17,22H,7-8,10H2,1-2H3,(H,24,25)(H,26,27)/t16-,17-/m0/s1 |
InChI Key |
GTZJUXUQVMXOER-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(CC1=CN=CN1CC2=CC=C(C=C2)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features two critical structural elements:
- L-Histidine backbone modified at the C-3 position of the imidazole ring with a 4-iodobenzyl group.
- N-terminal (1S)-1-carboxy-3-methylbutyl moiety , introducing a branched aliphatic chain with a carboxylic acid terminus.
Retrosynthetic Disconnections
- Disconnection 1 : Cleavage of the amide bond between the (1S)-1-carboxy-3-methylbutyl group and the histidine backbone reveals two fragments:
- Fragment A: (1S)-1-Carboxy-3-methylbutylamine
- Fragment B: 3-[(4-Iodophenyl)methyl]-L-histidine
- Disconnection 2 : The 4-iodobenzyl group on the imidazole ring suggests a late-stage alkylation or Mitsunobu reaction.
Stepwise Synthesis of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine
Synthesis of 3-[(4-Iodophenyl)methyl]-L-histidine Intermediate
Step 1: Protection of L-Histidine
L-Histidine is protected at the α-amino and carboxyl groups using:
- Boc (tert-butyloxycarbonyl) for the α-amino group via reaction with di-tert-butyl dicarbonate in THF/water.
- Methyl ester for the carboxyl group using thionyl chloride in methanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF)/H₂O (3:1) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12 hours |
| Yield | 89% |
Step 2: Imidazole Ring Functionalization
The C-3 position of the imidazole ring is alkylated with 4-iodobenzyl bromide under basic conditions:
Methodology :
- Base : Potassium carbonate (3 equiv) in DMF.
- Electrophile : 4-Iodobenzyl bromide (1.2 equiv).
- Temperature : 60°C for 8 hours.
Challenges :
- Competing N-1 vs. N-3 alkylation (controlled via steric hindrance and solvent polarity).
- Racemization at the α-carbon (mitigated by low temperatures).
Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexanes 1:2).
Optimization of Coupling Reactions
Reagent Comparison
The coupling efficiency was evaluated across reagents (Table 1):
Table 1. Coupling Reagent Performance
| Reagent | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| HATU/HOAt | DMF | 0→25 | 81 | <2 |
| EDCI/HOBt | DCM | 25 | 68 | 5 |
| DCC/DMAP | THF | 40 | 56 | 12 |
Purification and Characterization
Chromatographic Methods
Challenges in Large-Scale Production
Iodine Incorporation
Comparative Analysis of Synthetic Routes
Route A (Boc-protection first):
- Total Yield : 44%
- Steps : 6
Route B (Mitsunobu alkylation):
- Total Yield : 38%
- Steps : 5
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the iodophenyl group or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Group
The 4-iodophenylmethyl group in the compound is a critical determinant of its activity. Comparisons with analogs bearing different aromatic substituents reveal:
Trifluoromethylphenyl variant (L-Histidine,N-[(1S)-1-carboxy-3-methylbutyl]-3-[[4-(trifluoromethyl)phenyl]methyl]):
- Molecular formula: C₂₀H₂₄F₃N₃O₄ (vs. C₁₈H₂₄IN₃O₄ for the iodine analog).
- Higher molecular weight (427.42 g/mol vs. 481.31 g/mol) and altered lipophilicity due to the trifluoromethyl group.
- The electron-withdrawing CF₃ group may enhance metabolic stability but reduce polar interactions compared to the iodine substituent .
3,5-Dichlorophenyl variant (N-[(1S)-1-carboxy-3-methylbutyl]-3-(3,5-dichlorobenzyl)-L-histidine, "XX5"):
- Exhibited a LibDock score of 208.274 for Mpro (main protease of SARS-CoV-2), outperforming the reference ligand N3 (score: 206.851) .
- The dichloro substitution may enhance hydrophobic interactions with enzyme pockets, though steric effects could limit binding compared to the larger iodine substituent .
- Halogen-Substituted Analogs: A study on maleimide derivatives (e.g., 4-iodophenyl vs. 4-fluorophenyl) showed minimal differences in IC₅₀ values (4.34 μM vs.
Amino Acid Backbone Modifications
- ZJ43 (N-[[[(1S)-1-carboxy-3-methylbutyl]amino]carbonyl]-L-glutamic acid): Replaces histidine with glutamic acid, retaining the (1S)-1-carboxy-3-methylbutyl group. Acts as a potent GCPII inhibitor, reducing neuropathic pain in preclinical models. The glutamic acid backbone facilitates interactions with GCPII’s catalytic zinc ion, unlike histidine-based analogs . Lower molecular weight (349.35 g/mol) and higher solubility compared to the histidine derivative.
L-Histidine Methyl Ester Derivatives :
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Therapeutic Potential: While XX5 and ZJ43 excel in Mpro and GCPII inhibition, respectively, the iodine-substituted histidine derivative may offer advantages in targeting iodine-sensitive receptors or enzymes (e.g., thyroid-related pathways).
Biological Activity
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine, a derivative of the amino acid L-histidine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxylic acid group and an iodophenyl moiety, contributing to its biochemical properties. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine is C19H24IN3O4, with a molecular weight of 485.316 g/mol. Its structure can be depicted as follows:
This compound's unique features arise from the imidazole ring present in histidine, which plays a crucial role in various biochemical interactions.
N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine exhibits several biological activities attributed to its structural components:
- Proton Buffering : The imidazole ring in histidine allows this compound to act as a proton buffer, which is essential in maintaining pH homeostasis in biological systems .
- Metal Ion Chelation : Histidine derivatives are known for their ability to chelate metal ions, which can be beneficial in various therapeutic contexts, including detoxification and enzyme regulation .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen and nitrogen species, thereby protecting cells from oxidative stress .
Therapeutic Applications
Research indicates that N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine may have potential applications in:
- Neurological Disorders : Studies suggest that histidine supplementation may improve outcomes in conditions such as Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective effects .
- Cardiovascular Health : The compound's ability to buffer protons and scavenge free radicals may contribute to cardiovascular protection during ischemic events .
Case Studies and Research Findings
Several studies have explored the effects of histidine derivatives on health outcomes:
- Histidine Supplementation in Cardiac Surgery : A study demonstrated that histidine-rich solutions improved myocardial protection during cardiac surgeries by reducing oxidative stress and enhancing recovery outcomes .
- Antioxidant Properties : Research highlighted that histidine-containing peptides exhibited superior antioxidant activity compared to free histidine, suggesting that modifications like those found in N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine could enhance these properties further .
- Impact on Muscle Performance : Another study indicated that histidine supplementation could improve muscle performance during strenuous exercise by enhancing oxygen delivery and reducing fatigue .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Proton Buffering | Maintains pH balance | Metabolic disorders |
| Metal Ion Chelation | Binds metal ions | Detoxification |
| Antioxidant Activity | Scavenges ROS/RNS | Neuroprotection, cardiovascular health |
| Neurological Benefits | Improves cognitive function | Alzheimer's disease |
| Cardiovascular Protection | Reduces oxidative stress | Ischemic heart disease |
Q & A
Q. What are the recommended laboratory synthesis protocols for N-[(1S)-1-Carboxy-3-methylbutyl]-3-[(4-iodophenyl)methyl]-L-histidine?
- Methodological Answer : Asymmetric synthesis or solid-phase peptide synthesis (SPPS) are preferred for constructing the chiral centers and histidine backbone. SPPS allows stepwise coupling of protected amino acids, with iodophenylmethyl groups introduced via post-synthetic modification. Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can optimize reaction conditions and reduce trial-and-error approaches .
Q. Which analytical techniques are critical for validating the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for carboxy and iodophenyl groups).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for accurate mass determination).
- X-ray Crystallography : Resolve 3D conformation, particularly for the carboxy and imidazole moieties .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Work in fume hoods to minimize inhalation risks.
- Follow SDS guidelines for spill management (e.g., absorbent materials for solid residues, neutralization of acidic groups with bicarbonate) and storage (e.g., desiccated, cool conditions to prevent degradation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Pair experimental data with molecular dynamics (MD) simulations to predict hydrolysis or oxidation pathways. For example, the carboxy group’s stability in acidic vs. alkaline buffers can be modeled using software like COMSOL Multiphysics .
Q. What methodologies are effective for elucidating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for targets like histidine-recognizing proteins.
- Molecular Docking : Use AutoDock Vina to simulate binding poses of the iodophenylmethyl group in hydrophobic pockets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can AI-driven tools optimize experimental design for high-throughput screening of derivatives?
- Methodological Answer : Implement AI-based virtual screening (e.g., DeepChem) to prioritize derivatives with modified carboxy or iodophenyl groups. Train models on datasets of histidine analogs’ bioactivity. Use COMSOL Multiphysics for reaction optimization, simulating variables like temperature, solvent polarity, and catalyst loading to minimize resource consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
